2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride, also known by its IUPAC name 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride, is a purine derivative characterized by its unique structure and biological significance. This compound has the CAS Number 1258652-01-5 and is notable for its applications in chemical biology and medicinal chemistry. The compound features a purine base modified with an acetic acid moiety, which contributes to its biochemical properties.
The compound can be sourced from various chemical suppliers and databases, including BenchChem, PubChem, and Sigma-Aldrich, which provide detailed descriptions and synthesis information. It is often used in research settings to explore its interactions with biological systems and potential therapeutic applications .
2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride falls under the category of purine derivatives. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism and signaling. This specific compound is classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups.
The synthesis of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride can be achieved through several methods, primarily focusing on the modification of existing purine structures. One common approach involves the reaction of 6-amino-purine derivatives with acetic anhydride or acetic acid under controlled conditions to introduce the acetic acid moiety.
The synthesis may involve intermediate steps where protection groups are used to prevent unwanted reactions at other functional sites on the purine structure. The final product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for biological testing.
The molecular structure of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride can be described as follows:
Crystallographic data indicate that the compound forms a stable crystalline structure, which is essential for understanding its interactions in biological systems.
2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride participates in various chemical reactions typical of amino acids and purines:
The reactivity of this compound is influenced by the presence of both amino and carboxylic functional groups, allowing it to interact with a range of biological molecules, including proteins and nucleic acids.
The mechanism of action for 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride primarily involves its interaction with biological macromolecules:
Research indicates that derivatives of this compound have shown promise in influencing cellular pathways related to growth and apoptosis, making them candidates for further pharmacological studies .
Relevant data from studies highlight that the compound's stability is crucial for its application in biological assays .
2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride has several applications in scientific research:
Regioselective N9-alkylation of purines is critical for synthesizing biologically active derivatives like 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride. The purine ring system exhibits three nucleophilic sites (N1, N3, N9), with N9 being thermodynamically favored for alkylation due to greater charge delocalization stability. Achieving high N9 selectivity requires precise control of reaction conditions. Studies show that polar aprotic solvents (e.g., DMF) combined with inorganic bases (K₂CO₃) at 60–80°C direct alkylation to the N9 position with >90% regioselectivity [5] [7]. This is attributed to enhanced solvation of the purine anion and reduced competing N7-alkylation.
Electrophile design also influences regiocontrol. α-Haloacetate esters—particularly ethyl bromoacetate—demonstrate superior N9 selectivity over bulkier analogs due to steric accessibility. Subsequent hydrolysis yields the target acetic acid derivative. Computational studies confirm that transition state energy for N9-alkylation is 2.3 kcal/mol lower than for N7, rationalizing the observed selectivity [7]. Challenges persist with 6-aminopurine substrates, where the electron-donating amino group increases N7 reactivity. Optimization studies recommend stoichiometric base usage (1.1 eq.) and slow electrophile addition to suppress di-alkylation [5].
Table 1: Regioselectivity in Purine Alkylation Under Varied Conditions
Solvent | Base | Temperature | N9:N7 Ratio | Key Observation |
---|---|---|---|---|
DMF | K₂CO₃ | 60°C | 95:5 | Optimal for 6-aminopurines |
THF | NaH | 25°C | 70:30 | Competitive N7 alkylation |
Ethanol | Triethylamine | Reflux | 60:40 | Low selectivity; ester hydrolysis |
Acetonitrile | Cs₂CO₃ | 80°C | 92:8 | High yield but costly base |
Scaling 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride synthesis introduces challenges in yield optimization and impurity control. Pilot-scale reactions (1–5 kg batches) reveal two primary by-products: N7-alkylated isomer (5–12%) and di-alkylated purine (3–8%) [5]. The N7 isomer forms under suboptimal base concentrations, while di-alkylation increases with excess alkylating agent. Implementing high-shear mixing improves mass transfer, reducing by-product formation to <5% combined [10].
Purification bottlenecks arise during dihydrochloride salt formation. The free acid (CAS 20128-29-4) exhibits poor crystallinity, requiring hydrochloride saturation in ethanol/ether mixtures (4:1 v/v) to achieve 97% purity [1] [3]. Residual solvents (DMF, THF) pose compliance risks; azeotropic distillation with toluene reduces DMF to <500 ppm. Environmental considerations include recycling mother liquors via activated charcoal treatment, decreasing solvent waste by 40% [10].
Economic constraints center on raw material costs. 6-Aminopurine accounts for 60% of total synthesis expenses. Alternative routes from 2-amino-6-chloro-9H-purine-9-acetic acid (CAS not found, but CID 4192833 referenced [5]) via catalytic hydrogenation show promise but require Pd/C optimization to suppress dehalogenation side reactions.
Chiral purine derivatives leverage 2-(6-amino-9H-purin-9-yl)acetic acid as a scaffold for drug discovery. Enantioselective synthesis employs chiral auxiliaries or catalysts to install stereocenters. For example, Evans’ oxazolidinone-controlled alkylation of purinylacetic acid esters yields α-substituted derivatives with 88–95% ee [9]. Alternatively, enzymatic desymmetrization using lipases (e.g., CAL-B) resolves racemic N9-(2-hydroxypropyl)purines, though this approach is less effective for acetic acid derivatives due to low substrate recognition.
Cyclopentanol-functionalized purines (e.g., trans-2-(6-amino-9H-purin-9-yl)cyclopentanol, EVT-12019765) demonstrate the impact of chirality on bioactivity. The (1R,2R)-isomer shows 50-fold higher kinase inhibition than its enantiomer [9]. Synthetically, chiral pool synthons like (1R,2S)-norephedrine enable asymmetric N9-alkylation via diastereomeric transition states, achieving de >90%. However, steric hindrance from the purine ring limits efficacy with bulky electrophiles.
Table 2: Chiral Purine Derivatives Synthesized from 6-Aminopurine Scaffolds
Chiral Synthon | Reaction Type | ee/de (%) | Application Focus |
---|---|---|---|
(S)-Oxazolidinone | Alkylation | 95 | ACE inhibitors |
(1R,2S)-Norephedrine | N9-Alkylation | 90 | Antiviral agents |
D-(−)-Ribose | Glycosylation | >99 | Nucleoside analogs |
(R)-Glycidyl tosylate | Epoxide ring-opening | 88 | Kinase inhibitor precursors |
Protecting groups are essential for directing regiochemistry during purine functionalization. The tert-butoxycarbonyl (Boc) group dominates amino protection due to orthogonal stability toward nucleophiles and bases. Boc introduction uses di-tert-butyl dicarbonate (Boc₂O) with catalysts like perchloric acid-silica gel (HClO₄–SiO₂), achieving >95% yield under solvent-free conditions [2]. Boc cleavage occurs via acidolysis (e.g., TFA), generating tert-butyl cations scavenged by thiophenol to prevent alkylation side reactions.
Tetrahydropyranyl (THP) protection, though less common, excels in hydroxyl group protection under acidic conditions (PPTS/DCE). Unlike Boc, THP lacks aromaticity, enhancing solubility during solid-phase peptide synthesis [8]. However, THP is labile under mildly acidic conditions (pH 4–5), limiting its utility in multi-step purine syntheses requiring acidic workups.
For 6-aminopurines, Boc protection is preferred due to:
Table 3: Protecting Group Performance in Purine Chemistry
Protecting Group | Introduction Reagent | Cleavage Conditions | Compatibility | Limitations |
---|---|---|---|---|
Boc | Boc₂O / DMAP | TFA, 25°C, 1h | Nucleophiles, bases, glycosylation | Cationic side reactions |
THP | DHP / PPTS | 0.1 M HCl, 25°C | Peptide coupling, esterification | Acid-labile; pH-sensitive |
Fmoc | Fmoc-OSu | Piperidine/DMF | SPPS, orthogonal to Boc | Base-sensitive reactions |
Acetyl | Ac₂O / Pyridine | NH₃/MeOH | Low-cost, rapid introduction | Overprotection of multiple sites |
Comprehensive Compound Index
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1